1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one
Description
1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and a thiophen-2-yl ethanone moiety. The compound’s synthesis likely follows protocols similar to other 8-azabicyclo[3.2.1]octane derivatives, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(11-15-3-1-8-21-15)19-12-4-5-13(19)10-14(9-12)18-7-2-6-17-18/h1-3,6-8,12-14H,4-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFSTZROLPXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the Pyrazole Group: The pyrazole group can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Thiophene Group: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.
Substitution: Nucleophiles (amines, thiols), under mild to moderate temperatures.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: Research focuses on its interaction with specific receptors and enzymes, exploring its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural and Functional Insights
- Thiophene Position : The thiophen-3-yl analog () differs in the thiophene substituent’s position, which may alter electronic distribution and steric interactions in receptor binding compared to the target compound’s thiophen-2-yl group .
- Heterocyclic Substituents : Replacement of pyrazole with isoxazole () or oxadiazole () could modulate solubility, metabolic stability, or target selectivity due to differences in hydrogen-bonding capacity and lipophilicity .
- Aromatic vs.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be made:
- LogP: The pyrazole and thiophene groups may lower logP compared to analogs with non-polar substituents (e.g., tolyl in ), improving aqueous solubility .
- Molecular Weight : The target compound (MW ~343.4 g/mol) is within the typical range for CNS-active drugs, similar to analogs in (MW 393.44 g/mol) .
Biological Activity
The compound 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including a pyrazole ring, an azabicyclo octane framework, and a thiophene moiety, suggest that this compound may interact with various biological targets, leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula of the compound is , and its structure integrates multiple functional groups that contribute to its biological properties. The presence of the pyrazole and thiophene rings is known to enhance the compound's reactivity and interaction with biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Pyrazole ring, Azabicyclo octane, Thiophene |
| Potential Applications | Antimicrobial, Antioxidant, Enzyme inhibition |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of pyrazolyl-thiazole derivatives demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanisms underlying these activities often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant capabilities of similar compounds have also been investigated through assays such as DPPH radical scavenging. These studies indicate that the presence of heterocyclic rings, like pyrazole and thiophene, can enhance radical scavenging activity, potentially offering protective effects against oxidative stress-related diseases .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Compounds with similar frameworks have shown effectiveness in inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurological functions . This inhibition can lead to therapeutic effects in conditions such as Alzheimer’s disease.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a series of pyrazolyl-thiazole derivatives revealed that these compounds exhibited notable antimicrobial and antioxidant activities. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity .
Study 2: Computational Analysis
Computational studies utilizing molecular docking simulations provided insights into the binding interactions of similar compounds with biological targets. These studies indicated that the unique structural features of pyrazole-containing compounds could facilitate strong binding affinities with target enzymes .
The biological activity of this compound likely involves multiple mechanisms:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
- Radical Scavenging : The antioxidant properties are attributed to the ability of the compound to neutralize free radicals.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and ketone functionalization. Key steps include:
- Claisen-Schmidt condensation for forming α,β-unsaturated ketones (e.g., using 1-(naphthalen-1-yl)ethan-1-one and substituted benzaldehydes) .
- Reflux in ethanol/DMF mixtures with catalysts like piperidine to promote cyclization (e.g., forming pyrazole-thiophene hybrids) .
- Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or cyclization of hydrazine intermediates .
- Purification via recrystallization (e.g., EtOH/DMF mixtures) to isolate crystalline products .
Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1720 cm⁻¹, NH₂ at ~3320 cm⁻¹) .
- NMR (¹H and ¹³C) confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.9 ppm, methyl groups at δ 2.22 ppm) .
- X-ray crystallography resolves 3D conformation, dihedral angles (e.g., 6.41–34.02° between bicyclic and aryl rings), and non-covalent interactions (π–π stacking, C–H···π) .
- Mass spectrometry validates molecular weight (e.g., M⁺ peaks at m/z 538–604) .
Q. How do structural features like the 8-azabicyclo[3.2.1]octane moiety influence reactivity?
- The bicyclic system imposes steric constraints , affecting regioselectivity in substitution reactions .
- The pyrazole and thiophene rings contribute to π-π interactions and hydrogen bonding, impacting solubility and biological target binding .
- The ketone group serves as a site for further functionalization (e.g., hydrazone formation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol aids in recrystallization .
- Catalyst optimization : Piperidine accelerates cyclization in enaminone reactions ; APS (ammonium persulfate) enhances polymerization efficiency in related systems .
- Temperature control : Reflux at 60–65°C for 2.5–6 h balances reaction rate and byproduct suppression .
- Purification : Column chromatography (silica gel) or gradient recrystallization removes unreacted starting materials .
Q. What strategies are used to evaluate the compound’s biological activity in academic research?
- In vitro assays : Antifungal activity via MIC (minimum inhibitory concentration) testing against Candida spp. ; anticancer activity through cytotoxicity screening (e.g., MTT assay) and EGFR inhibition studies .
- Molecular docking : Simulations predict binding affinity to targets like HIV-1 protease or tumor kinases, guided by crystallographic data .
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methoxy, nitro groups) to assess impact on bioactivity .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Standardize assay protocols : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound concentrations may explain variability .
- Validate purity : Impurities from incomplete synthesis (e.g., unreacted hydrazines) can skew results; use HPLC or elemental analysis to confirm ≥95% purity .
- Cross-reference structural data : Compare NMR/X-ray results to ensure compound identity matches across studies .
- Replicate under controlled conditions : Reproduce key experiments (e.g., antifungal assays) with standardized reagents .
Key Data for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
